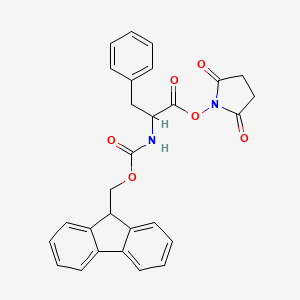

N-Fmoc-L-phenylalanine succinimido ester

Description

Historical Trajectory and Evolution of Fmoc Chemistry in Organic Synthesis

The chemical synthesis of peptides has historically been a formidable challenge for organic chemists, primarily due to the need to control the reactivity of the amino and carboxyl groups of the constituent amino acids to form peptide bonds in a specific sequence. lgcstandards.comresearchgate.net A significant breakthrough in this field was the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s, a technology that has undergone continuous refinement. researchgate.netpeptide-li.com

A major landmark in the evolution of peptide synthesis was the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Eric Atherton and Bob Sheppard in the late 1970s. lgcstandards.com This development offered a milder alternative to the previously dominant acid-labile tert-butyloxycarbonyl (Boc) protecting group strategy. nih.gov The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. lgcstandards.comfiveable.me This orthogonality allowed for the synthesis of complex peptides with greater efficiency and purity. fiveable.me The adoption of Fmoc chemistry, particularly in automated solid-phase synthesizers, revolutionized peptide production, making it faster and more accessible for a broader range of scientific applications. fiveable.menih.gov

| Era | Key Development | Significance |

| 1960s | Development of Solid-Phase Peptide Synthesis (SPPS) by R. B. Merrifield | Revolutionized peptide synthesis by anchoring the growing peptide chain to a solid support, simplifying purification. researchgate.net |

| 1970s | Introduction of the Fmoc protecting group by Atherton and Sheppard | Provided a mild, base-labile alternative to acid-labile protecting groups, enhancing the efficiency and scope of SPPS. lgcstandards.com |

| 1990s | Widespread adoption of Fmoc chemistry in automated peptide synthesizers | Made complex peptide synthesis more accessible and reliable, leading to a surge in peptide-based research. nih.gov |

Foundational Principles of Activated Amino Acid Esters in Peptide Chemistry

The formation of a peptide bond requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. researchgate.net Direct condensation of a free carboxylic acid and an amine is generally not feasible under mild conditions. Therefore, the carboxyl group is converted into a more reactive form. One of the most effective and widely used methods for this activation is the formation of active esters. bachem.com

Active esters are derivatives of carboxylic acids that are sufficiently reactive to acylate an amino group but are also stable enough to be isolated, purified, and stored. orgsyn.org The use of active esters helps to suppress side reactions and minimize the risk of racemization, which is the loss of stereochemical integrity at the chiral center of the amino acid. rsc.org

Among the various types of active esters, N-hydroxysuccinimide (NHS) esters, also known as succinimido (OSu) esters, have gained widespread use. bachem.com The succinimido group is an excellent leaving group, which facilitates the nucleophilic attack by the amino group of the incoming amino acid, leading to the efficient formation of the peptide bond. The reaction proceeds through a tetrahedral intermediate, and the NHS is released as a stable, water-soluble byproduct that is easily removed from the reaction mixture.

Mechanism of Peptide Bond Formation using a Succinimido Ester:

Activation: The carboxyl group of the N-protected amino acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent (e.g., a carbodiimide) to form the succinimido ester.

Coupling: The activated amino acid (the succinimido ester) is then reacted with the free amino group of another amino acid or a growing peptide chain.

Peptide Bond Formation: The amino group attacks the carbonyl carbon of the active ester, forming a new peptide bond and releasing N-hydroxysuccinimide.

Academic Significance and Research Scope of N-Fmoc-L-Phenylalanine Succinimido Ester

This compound is a commercially available and widely utilized reagent in academic and industrial research. Its significance stems from its role as a key building block for introducing a phenylalanine residue into a peptide sequence using the Fmoc-SPPS strategy. chemimpex.com Phenylalanine, with its hydrophobic benzyl (B1604629) side chain, is a common amino acid in naturally occurring peptides and proteins, and its incorporation can be crucial for the structure and function of synthetic peptides.

The research scope of this compound is broad and encompasses several areas:

Peptide Synthesis: Its primary application is in the synthesis of custom peptides for a wide range of research purposes, including structure-function studies, the development of enzyme inhibitors, and the creation of peptide-based therapeutics. chemimpex.com

Drug Development: In pharmaceutical research, this compound is used in the synthesis of peptide-based drug candidates. chemimpex.com The ability to precisely control the sequence and composition of peptides is essential for designing molecules with specific biological activities.

Bioconjugation: The activated ester functionality of this compound can be used to attach phenylalanine-containing peptides to other molecules, such as proteins, antibodies, or fluorescent labels. chemimpex.com This is a key process in the development of diagnostic tools and targeted drug delivery systems.

Protein Engineering: Researchers use this compound to modify proteins, introducing phenylalanine at specific sites to study its effect on protein folding, stability, and function. chemimpex.com

| Property | Description |

| Molecular Formula | C₂₈H₂₄N₂O₆ |

| Molecular Weight | 484.5 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate |

| CAS Number | 101214-43-1 |

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXHZQQUTCVLGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N Fmoc L Phenylalanine Succinimido Ester in Advanced Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) Utilizing N-Fmoc-L-Phenylalanine Succinimido Ester

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating peptides in laboratory and industrial settings. altabioscience.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted approach within SPPS due to its milder reaction conditions compared to older Boc/Benzyl (B1604629) methods. altabioscience.combeilstein-journals.org In this strategy, the growing peptide chain is anchored to an insoluble polymer resin, and amino acids are added sequentially. biosynth.com this compound is a key reagent in this process, serving as the activated building block for incorporating phenylalanine residues into the peptide sequence. chemimpex.com

The process of extending a peptide chain using this compound on a solid support follows a cyclical, iterative process. beilstein-journals.org Each cycle consists of two main steps: deprotection and coupling.

Deprotection: The cycle begins with the removal of the temporary N-α-Fmoc protecting group from the terminal amino acid of the resin-bound peptide. This is typically achieved by treatment with a mild base, most commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.de The cleavage of the Fmoc group exposes a free primary amine on the peptide chain. embrapa.br

Coupling: The this compound is then introduced. The activated succinimido ester of the phenylalanine derivative reacts with the newly exposed amine of the peptide chain, forming a new peptide bond. embrapa.br This reaction, a nucleophilic acyl substitution, effectively adds the phenylalanine residue to the growing chain. embrapa.br Any unreacted reagents and byproducts are then washed away, leaving the elongated, N-terminally Fmoc-protected peptide ready for the next cycle of deprotection and coupling with the subsequent amino acid. biosynth.com This iterative sequence is repeated until the desired peptide sequence is fully assembled. beilstein-journals.org

Key parameters for optimizing coupling reactions include:

Solvent Selection: The choice of solvent is crucial as it must solvate the resin, the growing peptide chain, and the incoming amino acid derivative. biosynth.com N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used. peptide.com

Coupling Reagents and Additives: While the succinimido ester is itself an activated form, coupling efficiency can be further enhanced by the use of additives. In general SPPS, coupling reagents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide - DCC) or uronium/aminium salts (e.g., HCTU) are used to activate the carboxylic acid of the incoming Fmoc-amino acid. analis.com.my Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be included to suppress side reactions and improve the reaction rate. peptide.com

Temperature: Most SPPS coupling reactions are performed at room temperature. However, for difficult couplings, elevating the temperature, often with the assistance of microwave energy, can significantly accelerate the reaction and improve yields. nih.govresearchgate.net

Concentration: The molar ratio of the reactants is carefully controlled. Typically, a molar excess of the activated Fmoc-amino acid and coupling reagents is used to drive the reaction to completion. researchgate.net

Table 1: Common Conditions for Optimizing Coupling Reactions in Fmoc-SPPS This table presents generalized conditions and may vary based on the specific peptide sequence and scale.

| Parameter | Condition | Purpose |

|---|---|---|

| Solvent | N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP) | Swells the resin and dissolves reactants. |

| Activating Agent | Pre-activated NHS ester, Carbodiimides (DCC, EDC), Uronium salts (HBTU, HCTU) | Activates the carboxyl group for amide bond formation. |

| Additive | 1-Hydroxybenzotriazole (HOBt), Oxyma Pure | Suppresses racemization and accelerates coupling. |

| Base | Diisopropylethylamine (DIPEA), Collidine | Neutralizes protonated species and facilitates the reaction. |

| Temperature | Room Temperature (~25°C) to Elevated (~75°C), often with microwave | Controls reaction rate; higher temperatures can overcome difficult couplings. |

The success of Fmoc-based SPPS hinges on the concept of "orthogonality" in protecting groups. iris-biotech.de Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. iris-biotech.debiosynth.com

In the standard Fmoc/tBu strategy, two sets of orthogonal protecting groups are employed:

Temporary N-α-Protection: The Fmoc group is used for the temporary protection of the alpha-amino group of the incoming amino acid. iris-biotech.de It is labile to mild bases, such as piperidine, and is removed at the beginning of each coupling cycle. altabioscience.com

Permanent Side-Chain Protection: Reactive functionalities on the amino acid side chains (e.g., the carboxyl group of Aspartic Acid or the hydroxyl group of Tyrosine) are protected by groups that are stable to the basic conditions used for Fmoc removal. altabioscience.com The most common side-chain protecting groups in this strategy are derived from tert-butyl (tBu), such as the tert-butyl ester (OtBu) or tert-butyl ether (tBu). iris-biotech.de These groups are labile to strong acids, typically trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de

This orthogonal scheme ensures that the repetitive base treatment for Fmoc removal does not cleave the side-chain protecting groups or the bond linking the peptide to the resin. nih.gov These "permanent" groups remain intact throughout the entire chain assembly and are only removed during the final cleavage step, which uses a strong acid cocktail containing TFA. iris-biotech.de This selective deprotection is fundamental to preventing the formation of branched peptides and other side products, thereby ensuring the synthesis of the correct target peptide. biosynth.com

Despite the robustness of Fmoc-SPPS, side reactions can occur, potentially compromising the purity and yield of the final peptide. One of the most significant concerns is racemization, the loss of chiral integrity at the α-carbon of the amino acid being coupled.

Phenylalanine itself is not among the most prone amino acids to racemization, unlike Histidine or Cysteine. peptide.comnih.gov However, the activation of the carboxyl group, a necessary step for peptide bond formation, increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers. nih.gov Phenylglycine, a close analog, is known to be particularly susceptible to racemization. nih.govsemanticscholar.org

Strategies to minimize racemization and other side reactions include:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its derivatives to the coupling mixture can suppress racemization. peptide.com These additives react with the activated amino acid to form an intermediate ester that is less prone to racemization than the initial activated species.

Control of Base: The choice and amount of base used during coupling are critical. Hindered bases like collidine are sometimes employed to minimize base-catalyzed side reactions, including racemization. nih.govresearchgate.net

Minimizing Pre-activation Time: The longer an amino acid remains in its highly activated state before coupling, the greater the opportunity for racemization. nih.gov Therefore, minimizing the time between activation and coupling is beneficial.

Temperature Control: While elevated temperatures can improve coupling efficiency, they can also increase the rate of racemization. nih.gov For sensitive residues, performing the coupling at lower temperatures may be necessary to preserve stereochemical purity. nih.gov

Aspartimide Formation: A common side reaction in Fmoc-SPPS, particularly in sequences containing Aspartic Acid, is the formation of a cyclic aspartimide intermediate. peptide.comnih.gov This can be mitigated by adding HOBt to the deprotection solution or using specialized protecting groups on the preceding amino acid. peptide.comnih.gov

The solid support (resin) and the linker that connects the peptide to it are fundamental components of SPPS. biosynth.comnih.gov The choice of resin and linker dictates the nature of the C-terminus of the final peptide (e.g., a carboxylic acid or an amide) and the conditions required for its final cleavage. nih.gov

Resins: The most common resins are based on polystyrene cross-linked with divinylbenzene. epo.org More modern supports, such as polyethylene (B3416737) glycol (PEG)-polystyrene graft copolymers (e.g., NovaSyn® TGA), offer improved swelling properties in a wider range of solvents and can be beneficial for the synthesis of longer or more complex peptides. biosynth.comsigmaaldrich.com

Linkers: The linker is a chemical handle attached to the resin, providing the initial site for peptide chain assembly. mdpi.com The stability of the linker is crucial; it must be stable throughout the synthesis but cleavable under specific conditions at the end. biosynth.commdpi.com

Table 2: Common Resins and Linkers for Fmoc-SPPS

| Linker/Resin Type | C-Terminal Group | Cleavage Condition | Key Features |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Standard for synthesizing peptide acids. sigmaaldrich.com |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Mild Acid (e.g., 20% TFE in DCM) | Allows for cleavage while keeping acid-labile side-chain protecting groups intact, ideal for creating protected peptide fragments. sigmaaldrich.com |

| Rink Amide Resin | Amide | Strong Acid (e.g., 95% TFA) | Standard for synthesizing peptide amides. epo.orgsigmaaldrich.com |

| Sieber Amide Resin | Amide | Mild Acid (e.g., 1% TFA in DCM) | Allows for the synthesis of protected peptide amides. sigmaaldrich.com |

| Safety-Catch Linkers | Varies | Multi-step cleavage | Linker is stable to both acid and base but can be "activated" by a specific chemical reaction to become labile for cleavage. mdpi.com |

The development of novel linkers, such as "safety-catch" linkers, provides greater flexibility. These linkers are stable under both the basic conditions of Fmoc deprotection and the acidic conditions used for Boc/tBu removal. mdpi.com They require a separate, specific chemical transformation to activate them for cleavage, offering an additional layer of orthogonality. mdpi.com

Solution-Phase Peptide Synthesis and Fragment Condensation

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and for the synthesis of very large peptides via fragment condensation. springernature.com In this approach, smaller, protected peptide fragments are synthesized independently in solution and then joined together. springernature.com

This compound can also be employed in solution-phase synthesis. Its activated nature facilitates the coupling reaction between an amino-component (a peptide or amino acid with a free N-terminus) and a carboxyl-component (the Fmoc-Phe-OSu) in an appropriate organic solvent.

In fragment condensation, a key challenge is to minimize racemization at the C-terminal residue of the carboxyl-component fragment during activation and coupling. While using activated esters like the succinimido ester is one approach, fragment coupling strategies often rely on coupling reagents that have a lower risk of racemization. The use of pre-synthesized, protected peptide fragments, which can be generated using SPPS and cleaved from highly acid-sensitive resins like 2-chlorotrityl resin, is a powerful convergent strategy that combines the strengths of both solid-phase and solution-phase methods. sigmaaldrich.com

Application in Segment Coupling Strategies

Segment coupling, also known as fragment condensation, is a powerful strategy for the synthesis of large peptides and proteins. Instead of adding amino acids one by one, this approach involves the synthesis of smaller, protected peptide fragments which are then coupled together. nih.gov This "convergent" approach can offer advantages over linear synthesis, particularly for long sequences where the cumulative yield of stepwise synthesis can be low and purification challenging. mdpi.comnih.gov

This compound can be integral to this strategy, typically when a phenylalanine residue is located at the C-terminus of a peptide fragment intended for coupling. The succinimido ester provides the necessary carboxyl group activation for the subsequent ligation reaction.

Key aspects of its application include:

Preparation of Activated Fragments: A protected peptide fragment with C-terminal phenylalanine is synthesized, and the terminal carboxyl group is activated as a succinimido ester. This activated fragment is then reacted with the N-terminal amino group of another peptide fragment, which can be either in solution or anchored to a solid support (Solid-Phase Fragment Condensation, SPFC). mdpi.comresearchgate.net

Minimizing Racemization: One of the primary challenges in segment coupling is the risk of racemization at the C-terminal residue of the activated fragment. The urethane-based Fmoc protecting group on the penultimate amino acid helps to suppress this side reaction during activation and coupling. nih.gov However, coupling at a C-terminal phenylalanine residue using an active ester strategy still requires careful control of reaction conditions to maintain chiral purity.

Hybrid Synthesis: In a hybrid approach, fragments can be prepared on a solid support, cleaved while still fully protected, and then coupled together in solution. This compound can be used to activate the C-terminus of one such fragment for coupling.

The table below outlines a generalized scheme for using an N-Fmoc-L-phenylalanine-terminated fragment in a segment coupling strategy.

| Step | Description | Phase | Key Reagent/Intermediate |

| 1 | Synthesis of Fragment A | Solid Phase | Resin-bound peptide with N-terminal Fmoc-Phe |

| 2 | C-terminal Activation | Solution Phase | Coupling agent (e.g., DCC/NHS) to form Fmoc-Peptide-Phe-OSu |

| 3 | Synthesis of Fragment B | Solid Phase | Resin-bound peptide with a free N-terminus |

| 4 | Segment Coupling | Solid Phase | Addition of activated Fragment A to resin-bound Fragment B |

| 5 | Elongation/Cleavage | Solid Phase | Final deprotection and cleavage from the resin |

Comparative Analysis of Reactivity in Solution versus Solid Phase

The reactivity of this compound is influenced by the reaction environment, differing between solution-phase and solid-phase synthesis. While direct kinetic comparisons for this specific compound are not extensively documented in comparative studies, the general principles governing the reactivity of active esters in these two media are well-established.

In solution-phase synthesis , reactants are free to move in three dimensions, and reaction kinetics are primarily influenced by concentration, solvent, and temperature. Couplings with active esters like succinimido esters are generally efficient, but require purification after each step to remove byproducts and excess reagents, which can be a significant drawback for longer peptides. tu-darmstadt.de

In solid-phase peptide synthesis (SPPS) , the growing peptide chain is anchored to an insoluble polymer resin. chempep.com This simplifies the process by allowing excess reagents and byproducts to be removed by simple filtration and washing. mdpi.com However, the solid support introduces several factors that can modulate reactivity compared to solution phase:

Steric Hindrance: The polymer matrix and the growing, often aggregated, peptide chain can sterically hinder the approach of the activated amino acid to the N-terminal amine, potentially slowing down the reaction rate.

Solvent Effects: The choice of solvent is critical as it must effectively swell the resin to make the reaction sites accessible. Solvents like N,N-dimethylformamide (DMF) are commonly used for this purpose. chempep.com

Diffusion Limitation: Reaction rates can be limited by the diffusion of reagents from the bulk solution into the pores of the resin beads to reach the reactive sites.

The following table provides a comparative analysis of key reactivity parameters for active esters like this compound in both phases.

| Parameter | Solution Phase Synthesis | Solid Phase Synthesis (SPPS) |

| Reaction Kinetics | Generally faster; governed by collision theory in a homogenous environment. | Can be slower; potentially limited by diffusion into the resin and steric hindrance. |

| Reagent Stoichiometry | Typically uses a small excess (1.1-1.5 equivalents) of the activated amino acid. | Often requires a larger excess (3-5 equivalents) to drive the reaction to completion and overcome steric/diffusion limitations. |

| Coupling Efficiency | High, but sensitive to reactant concentrations. | High yields are achievable with sufficient excess of reagents and reaction time. Incomplete couplings can lead to deletion sequences. |

| Side Reactions | Racemization is a concern, influenced by base and temperature. Purification after each step removes byproducts. | Aspartimide formation is a known side reaction in Fmoc-SPPS, particularly at Asp-Gly or Asp-Ser sequences. nih.gov Byproducts remain on the resin until final cleavage. |

| Process Workflow | Requires purification (e.g., chromatography, extraction) after each coupling and deprotection step. | Simplified workflow where excess reagents and byproducts are removed by washing the resin. |

Advanced Approaches for Peptide Assembly with Atypical Amino Acids

The versatility of Fmoc chemistry allows for the incorporation of a vast array of atypical or unnatural amino acids into peptide sequences, which is crucial for developing peptides with enhanced stability, novel structural properties, or unique biological activities. This compound can be used in sequences that incorporate such residues, or analogous succinimido esters of atypical amino acids can be prepared and used directly.

Incorporation of β-Amino Acids: β-peptides are polymers of β-amino acids that are known to form stable secondary structures and exhibit remarkable resistance to enzymatic degradation. The synthesis of β-peptides often employs SPPS using Fmoc-protected β-amino acid building blocks. researchgate.net In a sequence containing both α- and β-amino acids, this compound would be used for the incorporation of a phenylalanine residue in the standard manner, while a corresponding Fmoc-protected β-amino acid would be used for its specific step. The synthesis of these building blocks often involves protecting the amino group with Fmoc-OSu (9-fluorenylmethyl N-succinimidyl carbonate). researchgate.netmdpi.com

Incorporation of N-Methylated Amino Acids: N-methylation of the peptide backbone can increase metabolic stability and improve cell permeability. However, coupling N-methylated amino acids can be sterically hindered and challenging. The synthesis of Fmoc-N-methyl-amino acids can be achieved through a multi-step process on a solid support, where the final step often involves the protection of the newly methylated secondary amine with Fmoc-OSu. mdpi.com Once prepared, the N-methylated building block can be incorporated into a peptide chain using standard coupling reagents. This compound can be used in a subsequent step to continue the elongation of the peptide chain.

The table below summarizes research findings related to the synthesis of peptides with these atypical amino acids.

| Atypical Amino Acid | Synthetic Strategy | Role of Fmoc-Succinimido Esters | Research Finding |

| β-Amino Acids | Fmoc-based SPPS | Used to prepare the N-Fmoc protected β-amino acid building blocks (Fmoc-OSu). | N-Fmoc-protected β-amino acids can be efficiently prepared and used in SPPS to synthesize β-peptides and α/β-chimeras. researchgate.netresearchgate.net |

| N-Methyl Amino Acids | Solid-phase synthesis of the building block, followed by incorporation via SPPS. | Fmoc-OSu is used to protect the N-methylated amino group after the alkylation step. mdpi.com | A protocol using a 2-chlorotrityl chloride resin allows for the efficient synthesis of various Fmoc-N-Me-amino acids, which can then be used in peptide synthesis. mdpi.com |

| Fluorinated Phenylalanines | Incorporation via SPPS. | N-Fmoc protection is used, but direct fluorination is not compatible with the Fmoc group. The building block must be prepared first. | Fluorinated phenylalanine derivatives are used to enhance protein stability and serve as probes for studying protein-ligand interactions. nih.gov |

Applications of N Fmoc L Phenylalanine Succinimido Ester in Chemical Biology and Biotechnology Research

Synthesis of Peptide-Based Drug Candidates and Therapeutic Agents

The precise control over peptide sequence and stereochemistry afforded by Fmoc-based solid-phase peptide synthesis (SPPS) has revolutionized the development of peptide therapeutics. N-Fmoc-L-phenylalanine succinimido ester is a fundamental building block in this process, enabling the incorporation of the essential amino acid phenylalanine into nascent peptide chains.

Design and Incorporation of Modified Phenylalanine Residues

To enhance the therapeutic properties of peptides, such as stability, potency, and target selectivity, researchers often incorporate non-canonical or modified amino acids. This compound chemistry is central to the synthesis of these modified building blocks, which can then be seamlessly integrated into peptide sequences.

One significant area of modification involves the introduction of bioorthogonal handles. For instance, p-azido-L-phenylalanine, once protected with an Fmoc group and activated as a succinimidyl ester, can be incorporated into peptides. nih.govrsc.org The azide (B81097) group serves as a chemical handle for "click chemistry," allowing for the attachment of various functionalities, such as imaging agents or drug molecules. nih.govrsc.org

Another strategic modification is the incorporation of fluorinated phenylalanine analogues. The introduction of fluorine can significantly alter the electronic properties and hydrophobicity of the amino acid side chain, leading to enhanced protein stability and altered binding affinities. nih.govresearchgate.net Peptides containing fluorinated phenylalanines have shown potential as enzyme inhibitors and therapeutic agents. nih.gov The synthesis of these modified peptides relies on the availability of the corresponding Fmoc-protected and activated phenylalanine derivatives.

Furthermore, the synthesis of peptides containing 3,4-dihydroxyphenylalanine (DOPA) is of great interest for research into conditions like Parkinson's disease and for the development of bioadhesives. chempep.comnih.govlookchem.comnih.gov The catechol side chain of DOPA requires protection during peptide synthesis, often as an acetonide. The corresponding Fmoc-DOPA(acetonide)-OH can be activated to its succinimidyl ester for efficient incorporation into peptides. chempep.comnih.govlookchem.com

Table 1: Examples of Modified Phenylalanine Residues Incorporated Using Fmoc Chemistry

| Modified Phenylalanine Residue | Protecting Group Strategy | Key Application |

|---|---|---|

| p-Azido-L-phenylalanine | Fmoc protection of the amine, side chain remains unmodified | Introduction of a bioorthogonal handle for "click chemistry" modifications. nih.govrsc.org |

| Pentafluorophenylalanine | Fmoc protection of the amine | Enhancement of peptide and protein stability through fluorous interactions. nih.govresearchgate.net |

| L-DOPA (3,4-dihydroxyphenylalanine) | Fmoc protection of the amine, acetonide protection of the catechol side chain | Synthesis of peptides for Parkinson's disease research and bioadhesive materials. chempep.comnih.govlookchem.com |

| p-Acetyl-L-phenylalanine | Fmoc protection of the amine | Introduction of a ketone bioorthogonal handle for specific chemical ligation. nih.gov |

Strategies for Constructing Bioactive Peptide Analogues

This compound is instrumental in the synthesis of a wide range of bioactive peptide analogues with therapeutic potential. These synthetic peptides often mimic or inhibit the function of endogenous peptides and proteins.

A prominent example is the synthesis of RGD (Arginine-Glycine-Aspartic acid) peptidomimetics. The RGD motif is a key recognition sequence for integrin receptors, which are involved in cell adhesion, migration, and signaling. Cyclic RGD peptides have been developed as antagonists of these receptors with applications in anti-cancer therapy and medical imaging. The synthesis of these complex structures, which often include non-natural amino acids and cyclization strategies, heavily relies on Fmoc-SPPS, where Fmoc-L-phenylalanine succinimido ester and other activated amino acids are sequentially coupled. nih.govresearchgate.net

Antimicrobial peptides (AMPs) represent another important class of therapeutic agents being actively investigated. Many naturally occurring AMPs are rich in hydrophobic residues like phenylalanine. The chemical synthesis of AMPs and their analogues, aimed at improving their potency and reducing their toxicity, is predominantly carried out using Fmoc-SPPS. nih.govrsc.orgmdpi.com This allows for the systematic modification of the peptide sequence, including the substitution of natural amino acids with phenylalanine or its modified versions to enhance antimicrobial activity. rsc.org

Table 2: Bioactive Peptide Analogues Synthesized Using Fmoc-L-Phenylalanine Chemistry

| Peptide Analogue Class | Therapeutic Target/Application | Role of Phenylalanine |

|---|---|---|

| RGD Peptidomimetics | Integrin receptors; Anti-cancer, Anti-angiogenesis | Often part of the cyclic peptide backbone, contributing to conformational stability and receptor binding. nih.govresearchgate.net |

| Antimicrobial Peptides (AMPs) | Bacterial membranes; Anti-infective agents | Contributes to the hydrophobicity of the peptide, which is crucial for membrane disruption. nih.govrsc.org |

| L-DOPA Peptide Prodrugs | Dopamine replacement in Parkinson's disease | L-DOPA is incorporated into a peptide to improve its pharmacokinetic properties. nih.gov |

Bioconjugation Methodologies Involving this compound

Bioconjugation, the covalent attachment of molecules to biomolecules, is a powerful tool in chemical biology and biotechnology. While this compound is primarily used for peptide elongation, the peptides synthesized using this reagent are frequently employed in bioconjugation strategies.

Site-Specific Labeling and Modification of Biomolecules

For example, a peptide containing a unique reactive handle (e.g., an azide or alkyne for click chemistry, or a maleimide (B117702) for reaction with thiols) can be synthesized using Fmoc-SPPS. This peptide can then be conjugated to a protein or antibody to introduce a fluorescent dye, a biotin (B1667282) tag for detection, or a drug molecule. While the NHS ester of Fmoc-phenylalanine is used to build the peptide backbone, the final bioconjugation step utilizes the engineered reactive handle. This approach allows for the site-specific labeling of biomolecules, providing homogenous products with well-defined properties. nih.govmdpi.comyoutube.com

Table 3: Peptide-Based Labeling of Biomolecules

| Biomolecule | Peptide-Based Label | Labeling Chemistry | Purpose of Labeling |

|---|---|---|---|

| Antibody | Fluorescent Dye-Peptide | Amine-reactive dyes (NHS esters) on peptide side chains | Immunoassays, fluorescence microscopy. nih.govmdpi.comyoutube.com |

| Protein | Biotinylated Peptide | Click chemistry (azide-alkyne cycloaddition) | Affinity purification, detection via streptavidin conjugates. |

| Antibody | Drug-Peptide Linker | Thiol-maleimide coupling | Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. |

Development of Peptide-Functionalized Materials

Peptides synthesized using building blocks like this compound can be immobilized on the surface of materials to create functionalized surfaces with specific biological activities. These materials find applications in areas such as biosensing, tissue engineering, and drug delivery.

For instance, peptides can be conjugated to the surface of gold nanoparticles (AuNPs) to create highly specific biosensors. frontiersin.orgresearchgate.netnih.govmdpi.comresearchgate.net The peptide sequence, constructed using Fmoc chemistry, is designed to recognize a specific analyte, such as a cancer biomarker. frontiersin.org The binding of the analyte to the peptide-functionalized AuNPs can then be detected by various methods, including surface plasmon resonance. frontiersin.org

In the field of tissue engineering, surfaces can be modified with peptides containing cell-adhesive motifs like RGD to promote cell attachment and growth. The synthesis of these peptides is readily achieved through Fmoc-SPPS. The reactive N-terminus or a side chain of the synthesized peptide can then be used to covalently attach it to a polymer scaffold or a medical implant.

Table 4: Peptide-Functionalized Materials

| Material | Functionalizing Peptide | Method of Peptide Synthesis | Application |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Analyte-specific peptides | Fmoc-SPPS | Biosensing, targeted drug delivery. frontiersin.orgresearchgate.netmdpi.com |

| Biocompatible Polymers | Cell-adhesive peptides (e.g., RGD) | Fmoc-SPPS | Tissue engineering scaffolds, improved biocompatibility of implants. |

| Hydrogels | Self-assembling peptides containing phenylalanine | Fmoc-SPPS | Controlled drug release, 3D cell culture. rsc.orgmdpi.com |

Protein Engineering and Functional Proteomics Applications

The ability to synthesize peptides with precisely defined sequences, including the incorporation of modified amino acids, opens up new avenues for protein engineering and functional proteomics. This compound and its derivatives are key reagents in these endeavors.

Furthermore, the site-specific incorporation of phenylalanine analogues with spectroscopic probes allows for the detailed study of protein structure, dynamics, and interactions. For instance, incorporating an amino acid with an infrared probe can provide insights into the local environment within a protein. While often achieved through genetic code expansion, the synthesis of the necessary unnatural amino acids frequently involves Fmoc protection for subsequent use.

Finally, synthetic peptides are crucial tools in functional proteomics for studying protein-protein interactions and enzyme-substrate specificity. Peptides corresponding to specific protein domains can be synthesized using Fmoc-SPPS and used in binding assays or as enzyme substrates or inhibitors. This allows for the detailed characterization of protein function and the identification of potential drug targets.

Incorporation into Recombinant Proteins for Structural and Functional Studies

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for probing and engineering protein structure and function. While the direct use of this compound is for peptide synthesis, it is instrumental in creating the modified amino acid derivatives that are later incorporated into recombinant proteins. This process often involves synthesizing a UAA derivative of phenylalanine, which is then attached to a specific tRNA molecule by a mutant aminoacyl-tRNA synthetase.

For instance, derivatives like p-azidomethyl-l-phenylalanine have been successfully incorporated into proteins in yeast. nih.gov The synthesis of such modified phenylalanine building blocks relies on the principles of Fmoc chemistry, where the succinimido ester form can be used to couple the modified amino acid to other molecules. Once incorporated into a target protein, these modified phenylalanine residues serve as powerful probes. nih.gov They can be used to introduce spectroscopic labels, cross-linkers, or other functionalities at specific sites, providing detailed insights into protein dynamics, interactions, and conformational changes that are not achievable with natural amino acids alone.

| Research Area | Application of Phenylalanine Analogs | Outcome |

| Protein Engineering | Site-specific incorporation of p-azidomethyl-l-phenylalanine in yeast. nih.gov | Enables selective modification of proteins for functional studies. nih.gov |

| Structural Biology | Introduction of spectroscopic probes via UAA incorporation. | Provides detailed information on local protein environments and dynamics. iris-biotech.de |

| Functional Proteomics | Use of cross-linking phenylalanine analogs to study protein-protein interactions. | Identification of binding partners and characterization of interaction interfaces. |

Utility in Generating Photoaffinity Probes for Target Identification

Photoaffinity labeling is a critical technique for identifying the cellular targets of bioactive molecules and elucidating protein-protein interactions. N-Fmoc-L-phenylalanine is a precursor for creating photo-reactive amino acid building blocks, such as Fmoc-L-Photo-Phe-OH, which contains a diazirine group. sigmaaldrich.com This diazirine-containing phenylalanine analog can be incorporated into a peptide or small-molecule probe using standard Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com

Upon irradiation with UV light, the diazirine moiety generates a highly reactive carbene, which forms a covalent bond with nearby molecules, effectively "trapping" the interacting partners. sigmaaldrich.com These covalently linked complexes can then be isolated and identified using mass spectrometry, enabling the validation of drug targets and the mapping of interaction networks. The Fmoc-protected and succinimido ester-activated forms of such photo-reactive phenylalanines are essential for their seamless integration into peptide probes during synthesis.

| Probe Component | Function | Application |

| Fmoc-L-Photo-Phe-OH | Photo-crosslinking amino acid building block. sigmaaldrich.com | Photoaffinity labeling to identify cellular targets. sigmaaldrich.com |

| Diazirine Moiety | Forms a reactive carbene upon UV irradiation. sigmaaldrich.com | Covalently links the probe to its binding partner. sigmaaldrich.com |

| Peptide Scaffold | Provides specificity for the target protein or interaction. | Target identification and validation in drug discovery. sigmaaldrich.com |

Contributions to Combinatorial Chemistry and Peptide Library Generation

The development of solid-phase peptide synthesis (SPPS), for which Fmoc-protected amino acids are a cornerstone, has revolutionized combinatorial chemistry. nih.govnih.gov this compound, as a highly reactive building block, is integral to the rapid and efficient synthesis of large numbers of distinct peptides. chemimpex.com

High-Throughput Synthesis of Diverse Peptide Libraries

Peptide libraries are systematic collections of peptides that can be screened for a wide range of biological activities, from drug discovery to epitope mapping. youtube.com The efficiency of Fmoc chemistry allows for the automation and parallelization of peptide synthesis, making the generation of vast libraries feasible. researchgate.net Methodologies have been developed to synthesize over 1,500 peptides in a single run using multi-well plate formats. researchgate.net

High-speed synthesis protocols, sometimes employing microwave irradiation, further accelerate the coupling steps, reducing the time required for library production. niscpr.res.inresearchgate.net The use of activated esters, such as the succinimido ester of N-Fmoc-L-phenylalanine, ensures rapid and efficient amide bond formation, which is critical for the fidelity and purity of the peptides in the library. researchgate.net These high-throughput methods enable the creation of diverse libraries where the position and identity of amino acids are systematically varied.

Exploration of Structure-Activity Relationships in Peptide Scaffolds

Once a peptide library is synthesized, it can be screened to identify "hit" compounds with desired biological activity. These hits serve as the starting point for exploring structure-activity relationships (SARs). nih.gov By systematically replacing amino acids at specific positions within the hit sequence—a process facilitated by reagents like this compound—researchers can determine which residues are critical for activity.

For example, SAR studies on cyclic opioid peptides containing phenylalanine have been used to understand how structural modifications affect receptor binding and selectivity. nih.gov Similarly, the synthesis of various phenylalanine-containing peptidomimetics has been crucial in exploring the SAR of novel HIV-1 capsid binders. mdpi.com This iterative process of synthesis and screening allows for the optimization of peptide scaffolds, leading to the development of more potent and selective therapeutic or diagnostic agents. nih.gov

Development of Peptide-Based Reagents for Diagnostic Research

Peptides synthesized using this compound are valuable tools in the development of diagnostic assays. chemimpex.com Synthetic peptides can mimic specific epitopes of pathogenic antigens and be used in enzyme-linked immunosorbent assays (ELISA) to detect the presence of corresponding antibodies in patient samples, aiding in the diagnosis of infectious diseases.

Furthermore, peptide-based probes can be designed to detect specific enzymes or biomarkers associated with disease. youtube.com For instance, a peptide substrate containing a phenylalanine residue could be designed for a specific protease. Cleavage of the peptide by the protease, which may be upregulated in a disease state, can be detected through various reporting mechanisms, forming the basis of a diagnostic test. The reliability and purity of the synthetic peptides, ensured by high-quality reagents like this compound, are paramount for the accuracy and sensitivity of these diagnostic tools. chemimpex.com

Analytical Methodologies for Research Involving N Fmoc L Phenylalanine Succinimido Ester and Its Products

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of N-Fmoc-L-phenylalanine succinimido ester. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's atomic arrangement, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are utilized for the structural confirmation of this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of this compound would be expected to show distinct signals for the carbonyl carbons of the urethane, the ester, and the succinimide ring, in addition to the aromatic and aliphatic carbons. The presence of the succinimido ester would introduce a characteristic signal for the carbonyl carbons of the succinimide ring, typically around 170 ppm, and a signal for the methylene carbons of the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on data for N-Fmoc-L-phenylalanine)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Fmoc Aromatic Protons | 7.20 - 7.90 | 120 - 144 |

| Phenylalanine Aromatic Protons | 7.15 - 7.35 | 126 - 137 |

| Fmoc CH & CH₂ | 4.10 - 4.50 | 47, 67 |

| Phenylalanine α-CH | ~4.70 | ~55 |

| Phenylalanine β-CH₂ | ~3.20 | ~38 |

| Succinimide CH₂ | ~2.90 | ~25 |

| Urethane C=O | - | ~156 |

| Ester C=O | - | ~168 |

| Succinimide C=O | - | ~170 |

Mass spectrometry is a crucial analytical technique for determining the molecular weight of this compound and for identifying potential impurities. The molecular formula of this compound is C₂₈H₂₄N₂O₆, with a calculated molecular weight of approximately 484.5 g/mol .

Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate the molecular ion. In ESI-MS, the compound is often observed as protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information and aiding in the identification of impurities. Common fragmentation patterns for Fmoc-protected amino acids involve the cleavage of the Fmoc group, which can result in a characteristic fragment at m/z 179, corresponding to the fluorenylmethane cation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H (urethane) | 3300 - 3500 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=O (urethane) | 1680 - 1720 |

| C=O (ester) | 1735 - 1750 |

| C=O (succinimide) | ~1740 and ~1780 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (ester) | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Fmoc group possesses a strong chromophore, making UV-Vis spectroscopy a useful tool for the detection and quantification of this compound. The fluorenyl group exhibits characteristic absorbance maxima at approximately 265 nm and 301 nm. This property is extensively utilized in HPLC analysis with UV detection for monitoring the progress of reactions and assessing the purity of the compound.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are central to both the analysis and purification of this compound, enabling the separation of the desired product from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound. A purity of ≥ 99.5% is often reported for commercially available products. Reversed-phase HPLC (RP-HPLC) is the standard method, where a nonpolar stationary phase is used with a polar mobile phase.

The separation is typically achieved using a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased. The use of an acidic modifier, such as trifluoroacetic acid (TFA), in the mobile phase helps to ensure sharp peaks by suppressing the ionization of free carboxyl groups. Detection is commonly performed using a UV detector set at one of the absorbance maxima of the Fmoc group (e.g., 265 nm).

Chiral HPLC is also employed to determine the enantiomeric purity of the L-phenylalanine derivative, ensuring that no racemization has occurred during the synthesis and purification processes.

Table 3: Typical RP-HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

For the analysis of complex mixtures that may arise during peptide synthesis, more advanced chromatographic techniques can be employed.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. UHPLC coupled with mass spectrometry (UHPLC-MS) is a particularly powerful tool for the analysis of complex reaction mixtures, providing both separation and mass identification of the components.

Two-Dimensional Liquid Chromatography (2D-LC): In cases where a single chromatographic separation is insufficient to resolve all components of a complex mixture, two-dimensional liquid chromatography can be utilized. This technique involves subjecting the sample to two independent separation mechanisms. A common approach for peptide-related compounds is the combination of strong cation exchange (SCX) or hydrophilic interaction liquid chromatography (HILIC) in the first dimension, followed by reversed-phase chromatography in the second dimension. This enhances the peak capacity and allows for the resolution of a greater number of components.

Monitoring Reaction Progress and Stereochemical Integrity

The successful incorporation of this compound into a peptide sequence relies on the complete and efficient formation of the amide bond, followed by the quantitative removal of the Nα-Fmoc protecting group. Equally critical is the preservation of the stereochemical integrity at the α-carbon of the phenylalanine residue. Therefore, robust analytical methodologies are essential to monitor the progress of these reactions and to quantify any potential racemization.

In-Situ Monitoring Techniques for Coupling and Deprotection

Real-time or near-real-time monitoring of solid-phase peptide synthesis (SPPS) allows for the precise determination of reaction endpoints, leading to optimized cycle times, reduced consumption of reagents, and higher purity of the crude peptide product. s4science.at Several non-destructive and destructive techniques have been developed to monitor both the coupling of the activated Fmoc-amino acid and the subsequent deprotection step.

Spectroscopic Monitoring: The most common in-line monitoring technique for the deprotection step leverages the strong UV absorbance of the fluorenyl group. chempep.com The Fmoc group is cleaved by a secondary amine base, typically piperidine (B6355638), in a β-elimination reaction. This process releases dibenzofulvene, which subsequently forms a piperidine adduct; both of these products are strong chromophores. chempep.com By passing the effluent from the reactor through a flow cell in a UV-Vis spectrophotometer, the concentration of the released chromophore can be monitored in real-time, signaling the completion of the Fmoc removal. rsc.org

Chromatographic Monitoring: High-Performance Liquid Chromatography (HPLC) is a powerful, albeit offline, technique for monitoring both coupling and deprotection steps. s4science.atchempep.com A small sample of the peptide-resin can be cleaved, and the resulting mixture analyzed. The high resolving power of HPLC typically allows for the clear separation of the starting materials, the desired product, and any potential side products, such as deletion sequences (from incomplete coupling) or peptides still retaining the Fmoc group (from incomplete deprotection). chempep.com Coupling HPLC with mass spectrometry (LC-MS) provides additional confirmation by verifying the molecular weights of the observed species. renyi.hushimadzu.com

Emerging Real-Time Techniques: Newer process analytical technologies (PAT) have been developed for true real-time, non-invasive monitoring of SPPS.

Refractometry: This method monitors changes in the refractive index of the reaction solution. During the coupling step, as the this compound is transferred from the liquid phase to the solid-phase resin, the concentration of the bulk solution decreases, causing a corresponding drop in the refractive index. s4science.at Conversely, during deprotection, the release of the Fmoc-adduct into the solution increases its concentration and thus the refractive index. s4science.at

Pressure-Based Monitoring: In automated continuous-flow synthesizers, the swelling and shrinking of the resin bed can be correlated to the reaction progress. The resin volume typically increases during the acylation (coupling) step and contracts upon Fmoc removal. rsc.org These physical changes can be tracked by monitoring differential pressure across the reactor, providing real-time feedback on the state of the reaction. rsc.org

| Technique | Principle | Monitored Step | Advantages | Limitations |

|---|---|---|---|---|

| UV-Vis Spectroscopy | Detection of cleaved Fmoc-dibenzofulvene adduct in reactor effluent. chempep.com | Deprotection | Real-time, automated, widely implemented. rsc.org | Indirectly monitors coupling; provides no information on side products. |

| HPLC / LC-MS | Separation and identification of cleaved peptide sample components. chempep.comrenyi.hu | Coupling & Deprotection | High resolution, quantitative, identifies specific products and impurities. renyi.hu | Offline (destructive), time-consuming. s4science.at |

| Refractometry | Measures changes in solution refractive index due to mass transfer to/from the resin. s4science.at | Coupling & Deprotection | Real-time, non-invasive. digitellinc.com | Sensitive to solvent and temperature changes; less specific than HPLC. |

| Pressure Sensing | Monitors resin bed swelling/shrinking in flow reactors. rsc.org | Coupling & Deprotection | Real-time, non-invasive, indicates physical state of the resin. | Applicable only to specific flow-based synthesizer setups. |

Future Perspectives and Emerging Research Frontiers

Innovations in Protecting Group Chemistry Beyond Fmoc

The dominance of the 9-fluorenylmethoxycarbonyl (Fmoc) group in solid-phase peptide synthesis (SPPS) is well-established due to its base-lability, which allows for mild deprotection conditions. americanpeptidesociety.org However, the quest for even more efficient and orthogonal protection strategies continues. Researchers are exploring alternatives to overcome some of the inherent limitations of Fmoc chemistry, such as the formation of dibenzofulvene adducts and the need for piperidine (B6355638), a basic reagent that can cause side reactions like racemization. nih.gov

Emerging research is focused on developing novel protecting groups with enhanced features. One area of interest is the development of photolabile protecting groups, which offer spatial and temporal control over deprotection, enabling the synthesis of complex peptide architectures. Another avenue involves the exploration of enzyme-cleavable protecting groups, which could provide highly specific and mild deprotection conditions, further expanding the scope of biocompatible peptide synthesis.

Furthermore, the development of "Group-Assisted Purification (GAP)" protecting groups represents a novel approach to solution-phase peptide synthesis that avoids traditional purification methods like chromatography. nih.gov These advancements aim to provide chemists with a broader toolkit for synthesizing peptides with greater purity, complexity, and efficiency.

A comparative look at some protecting groups is presented below:

| Protecting Group | Cleavage Condition | Advantages | Disadvantages |

| Fmoc | Base (e.g., Piperidine) | Mild conditions, compatible with acid-labile side-chain protecting groups. americanpeptidesociety.org | Potential for dibenzofulvene adduct formation, piperidine can cause side reactions. nih.gov |

| Boc | Acid (e.g., TFA) | Well-established, robust. | Harsher conditions can lead to peptide degradation. americanpeptidesociety.org |

| Nsc | Base | UV-active for real-time monitoring, can reduce certain side reactions. nih.gov | Not as widely adopted as Fmoc. |

| Photolabile Groups | UV Light | High spatial and temporal control. | Potential for photolytic damage to the peptide. |

| Enzyme-Cleavable Groups | Specific Enzymes | High specificity, extremely mild conditions. | Limited by enzyme availability and substrate specificity. |

Integration of N-Fmoc-L-Phenylalanine Succinimido Ester Synthesis with Flow Chemistry

Flow chemistry has emerged as a powerful technology for the synthesis of peptides, offering advantages such as precise control over reaction parameters, enhanced safety, and the potential for automation and scalability. chimia.chamidetech.com The integration of this compound synthesis into continuous flow processes is a significant area of future development. Automated fast-flow peptide synthesis (AFPS) has already demonstrated the ability to produce long peptide chains with high fidelity in a fraction of the time required by traditional batch methods. amidetech.com

In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over temperature, pressure, and reaction time. soci.org This can lead to improved yields and purities for the synthesis of this compound itself, as well as its subsequent use in peptide synthesis. The enclosed nature of flow systems also minimizes exposure to hazardous reagents.

Key advantages of flow chemistry for peptide synthesis include:

Rapid Synthesis: Significant reduction in synthesis time compared to batch processes. amidetech.com

Improved Purity: Precise control over reaction conditions minimizes side reactions. chimia.ch

Scalability: Seamless transition from laboratory-scale to pilot-scale production. vapourtec.com

Automation: Potential for fully automated synthesis and in-line monitoring. uzh.ch

Computational Design and Predictive Modeling for Peptide Synthesis Optimization

The synergy between computational modeling and experimental peptide synthesis is a rapidly advancing frontier. frontiersin.org Predictive models, including machine learning and deep learning algorithms, are being developed to optimize peptide synthesis protocols. nih.govmit.edu These models can analyze vast datasets from previous syntheses to predict the success of a given peptide sequence and identify potential difficulties, such as aggregation or problematic couplings. acs.orgacs.org

Future computational tools will likely offer even more sophisticated capabilities, such as predicting the optimal coupling reagents and reaction conditions for specific peptide sequences incorporating this compound. This will enable a more rational and efficient approach to peptide design and synthesis. nih.gov

Expansion into Novel Bio-orthogonal Ligation Chemistries

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov These reactions are invaluable for a wide range of applications, including protein labeling, drug targeting, and in vivo imaging. This compound, as a precursor to peptides containing phenylalanine, can play a role in the development of novel bio-orthogonal ligation strategies.

While the succinimido ester itself is highly reactive and not directly bio-orthogonal, peptides synthesized using this building block can be subsequently modified with bio-orthogonal handles. For example, a phenylalanine residue within a peptide could be chemically modified to incorporate a clickable functional group, such as an azide (B81097) or an alkyne. This would allow the peptide to be selectively conjugated to other molecules bearing a complementary reactive group through highly specific and efficient click chemistry reactions. nih.gov

Emerging bio-orthogonal reactions, such as the tetrazine ligation, offer extremely fast reaction kinetics, making them ideal for in vivo applications where low concentrations and short reaction times are critical. chimia.ch The incorporation of phenylalanine-containing peptides, derived from this compound, into these advanced ligation strategies will expand their utility in chemical biology and medicine.

Role in Advanced Materials Science and Nanotechnology Applications

The self-assembly of peptides and amino acid derivatives into well-defined nanostructures is a burgeoning field with applications in drug delivery, tissue engineering, and nanoelectronics. rsc.org The Fmoc group, with its aromatic nature, can drive the self-assembly of Fmoc-amino acids into various nanostructures, such as nanofibers, nanovesicles, and hydrogels. nih.gov

N-Fmoc-L-phenylalanine, due to the hydrophobicity of the phenylalanine side chain, is a particularly interesting building block for creating self-assembling materials. acs.org The resulting nanostructures can encapsulate drugs, providing a platform for controlled release. For example, nanospheres formed from a modified Fmoc-tryptophan derivative have shown significant drug-carrying and releasing capacities for the anticancer drug doxorubicin. researchgate.net Similar principles can be applied to nanostructures derived from N-Fmoc-L-phenylalanine.

Furthermore, these peptide-based nanomaterials can be functionalized for specific applications. For instance, they can be designed to interact with cell membranes for enhanced drug delivery or to mimic the extracellular matrix for tissue engineering applications. acs.org The co-assembly of Fmoc-protected aromatic amino acids can lead to the formation of nanoparticles, which could be exploited as drug nanocarriers. nih.govacs.org The versatility of this compound as a precursor for these materials positions it as a key component in the future of advanced materials science and nanotechnology.

Q & A

Q. What are the optimal reaction conditions for introducing the Fmoc group to L-phenylalanine using its succinimido ester?

- Methodological Answer : The reagent reacts efficiently under anhydrous conditions in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. A tertiary amine base (e.g., triethylamine) is typically used to deprotonate the amino group, enabling nucleophilic attack on the succinimido ester. Reactions are performed at room temperature for 1–2 hours, achieving >98% yield in controlled setups . Confirm completion via HPLC or TLC (Rf shift).

Q. How is the success of Fmoc protection verified experimentally?

- Methodological Answer :

- HPLC : Monitor the disappearance of the starting material (free amino acid) and the emergence of a new peak with increased hydrophobicity due to Fmoc incorporation .

- Mass Spectrometry (MS) : Look for a mass increase of 337.33 g/mol (Fmoc-OSu’s molecular weight) in the product .

- TLC : Use ninhydrin staining to confirm the absence of free amines .

Q. What precautions are necessary for handling and storing this reagent?

- Methodological Answer : Store at 2–8°C in a desiccator to prevent hydrolysis. Use gloves (Skin Sens. 1 hazard) and avoid inhalation (Acute Tox. 4 Oral). Dispose of waste according to H411 guidelines (toxic to aquatic life) .

Advanced Research Questions

Q. How can dipeptide formation be minimized during solid-phase peptide synthesis (SPPS) with this reagent?

- Methodological Answer : Dipeptide byproducts arise from premature Fmoc deprotection or residual active esters. Mitigation strategies include:

- Controlled Coupling : Use lower reagent concentrations (0.1–0.3 M) and shorter reaction times (30–60 min).

- Capping Steps : Introduce acetic anhydride or other capping agents to terminate unreacted amines.

- Comparative Analysis : Fmoc-OSu generates fewer dipeptides than Fmoc-Cl due to its lower electrophilicity, as shown in glycopeptide synthesis studies .

Q. How does steric hindrance impact the reactivity of N-Fmoc-L-phenylalanine succinimido ester compared to other Fmoc-active esters?

- Methodological Answer : Steric hindrance from the phenylalanine side chain reduces reactivity in bulky environments. Kinetic studies comparing coupling rates with alanine or glycine derivatives reveal:

- Rate Constants : 20–30% slower coupling for phenylalanine vs. glycine analogs.

- Solvent Optimization : Adding 10% DMSO to DMF improves solubility and accessibility .

Q. What strategies enable the synthesis of glycopeptides using this reagent?

- Methodological Answer :

Q. How can competing hydrolysis of the succinimido ester be addressed in aqueous reaction buffers?

- Methodological Answer : Hydrolysis competes with amine acylation in aqueous media. To suppress it:

- Buffer pH : Maintain pH 7.5–8.5 (succinimido esters hydrolyze rapidly above pH 9).

- Organic Cosolvents : Use 20–30% acetonitrile or DMF to stabilize the ester.

- Kinetic Monitoring : Track hydrolysis via UV-Vis at 260 nm (succinimide release) .

Data Contradictions and Troubleshooting

Q. Discrepancies in reported yields for Fmoc-OSu-mediated couplings: How to resolve them?

- Methodological Answer : Yield variations often stem from impurities in the amino acid (e.g., residual salts) or moisture in solvents.

- Pre-treatment : Recrystallize the amino acid from ethanol/water.

- Drying Protocols : Use molecular sieves in DMF and degas solvents under argon.

- Validation : Replicate literature protocols from glycopeptide studies (e.g., 85–92% yields under anhydrous conditions) .

Q. Unexpected byproducts in MALDI-MS analysis: Are they due to incomplete Fmoc deprotection or side reactions?

- Methodological Answer :

- Deprotection Check : Treat a sample with 20% piperidine for 10 min; reappearance of free amine (ninhydrin-positive spot) indicates incomplete deprotection.

- Side Reaction Analysis : Byproducts with +174 Da suggest residual succinimide adducts. Use RP-HPLC with a C18 column to isolate and identify impurities .

Advanced Applications

Q. Can this reagent be used for site-specific protein bioconjugation?

- Methodological Answer :

Yes, but requires: - Selective Amine Targeting : React with lysine residues at pH 8.0–8.5.

- Competing Reactions : Quench excess reagent with glycine post-conjugation.

- Case Study : Conjugation of sulfamethoxazole to serum albumin achieved 71 modifications per protein using similar succinimido esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.